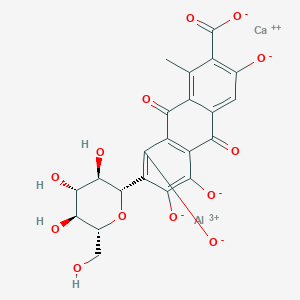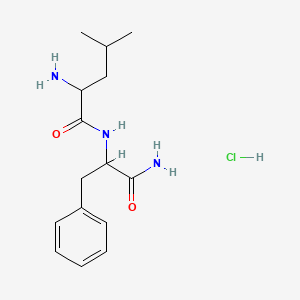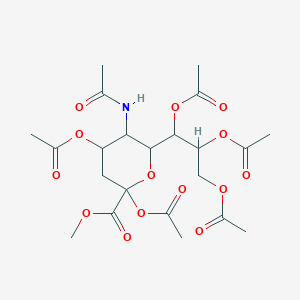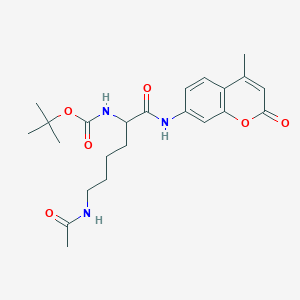
Carmine Red
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carmine Red, also known as cochineal, is a vibrant red pigment derived from the carminic acid produced by the cochineal insect (Dactylopius coccus). This pigment has been used for centuries, dating back to ancient civilizations such as the Aztecs and Mayans, who utilized it for dyeing textiles. In modern times, this compound is widely used in food, cosmetics, and pharmaceuticals due to its bright and stable color properties .
準備方法
Synthetic Routes and Reaction Conditions: Carmine Red is primarily obtained from the dried bodies of female cochineal insects. The process involves several steps:
Sourcing: Cochineal insects are harvested from cacti.
Preparation: The insects are dried and crushed to produce a fine powder.
Extraction: The powder is boiled in water to extract the carminic acid.
Fixing: A mordant, such as aluminum or chromium salts, is added to stabilize the color.
Separation: The mixture is filtered to obtain the dye
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale farming of cochineal insects, primarily in Peru, Mexico, and the Canary Islands. The insects are collected, dried, and processed to extract carminic acid, which is then converted into this compound through the addition of mordants. This process ensures a consistent and high-quality pigment .
化学反応の分析
Carmine Red undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized in the presence of strong oxidizing agents, leading to the breakdown of the carminic acid structure.
Reduction: It can be reduced under specific conditions, altering its color properties.
Substitution: this compound can participate in substitution reactions, where functional groups in the carminic acid molecule are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reactions: Various organic reagents depending on the desired substitution
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of smaller organic molecules, while substitution reactions can produce a variety of carminic acid derivatives .
科学的研究の応用
Carmine Red has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in various analytical techniques.
Biology: Employed in histological staining to highlight cellular structures.
Medicine: Utilized in the formulation of certain medications and as a diagnostic tool.
Industry: Widely used as a natural colorant in food, cosmetics, and textiles .
作用機序
Carmine Red is often compared with other red pigments, such as:
Red 3 (Erythrosine): A synthetic red dye used in food and cosmetics. Unlike this compound, it is not derived from natural sources.
Red 40 (Allura Red): Another synthetic dye commonly used in the food industry. It is more stable than this compound but lacks the natural origin.
Crimson Lake: A historical pigment similar to this compound but derived from different sources.
Uniqueness: this compound stands out due to its natural origin, vibrant color, and historical significance. It is preferred in applications where natural ingredients are prioritized .
類似化合物との比較
- Erythrosine (Red 3)
- Allura Red (Red 40)
- Crimson Lake
Carmine Red continues to be a valuable compound in various fields, offering both historical significance and modern applications.
特性
分子式 |
C22H15AlCaO13 |
|---|---|
分子量 |
554.4 g/mol |
IUPAC名 |
aluminum;calcium;1-methyl-3,5,6,8-tetraoxido-9,10-dioxo-7-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]anthracene-2-carboxylate |
InChI |
InChI=1S/C22H20O13.Al.Ca/c1-4-8-5(2-6(24)9(4)22(33)34)13(25)10-11(15(8)27)16(28)12(18(30)17(10)29)21-20(32)19(31)14(26)7(3-23)35-21;;/h2,7,14,19-21,23-24,26,28-32H,3H2,1H3,(H,33,34);;/q;+3;+2/p-5/t7-,14-,19+,20-,21+;;/m1../s1 |
InChIキー |
NRRCIUMXCVOIJX-ZCRVBCRXSA-I |
異性体SMILES |
CC1=C2C(=CC(=C1C(=O)[O-])[O-])C(=O)C3=C(C2=O)C(=C(C(=C3[O-])[O-])[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)[O-].[Al+3].[Ca+2] |
正規SMILES |
CC1=C2C(=CC(=C1C(=O)[O-])[O-])C(=O)C3=C(C2=O)C(=C(C(=C3[O-])[O-])C4C(C(C(C(O4)CO)O)O)O)[O-].[Al+3].[Ca+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Sulfuric acid;8,12,14-trihydroxy-5-methyl-11,13-bis(methylamino)-2,4,9-trioxatricyclo[8.4.0.03,8]tetradecan-7-one](/img/structure/B13386356.png)
![5-Benzyl-8,8-dimethylnon-6-ene-1-sulfonic acid;5-[2-(4-tert-butylphenyl)ethenyl]-7-methyloctane-1-sulfonic acid;8,8-dimethyl-5-phenylnon-6-ene-1-sulfonic acid;5-[(4-fluorophenyl)methyl]-8,8-dimethylnon-6-ene-1-sulfonic acid;5-[(4-methoxyphenyl)methyl]-8,8-dimethylnon-6-ene-1-sulfonic acid](/img/structure/B13386362.png)





![benzyl N-[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]-[(2S)-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B13386389.png)

![4-methylsulfonyl-1-(4-piperidin-1-ylbut-2-enoyl)-6-propan-2-yl-3,3a,6,6a-tetrahydro-2H-pyrrolo[3,2-b]pyrrol-5-one;hydrochloride](/img/structure/B13386402.png)
![17-hydroxy-13-methyl-2,6,7,8,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B13386403.png)
![(5R,6S,7R)-5-(Hydroxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3aH-pyrano[3,2-d]thiazole-6,7-diol](/img/structure/B13386407.png)
![2,2-dimethyl-6-methylidene-5-propan-2-ylpiperidine;2,2-dimethyl-5-methylidene-4-propan-2-ylpyrrolidine;5-methylidene-6-propan-2-yl-4-azaspiro[2.5]octane;2-methylidene-3-propan-2-ylpiperidine;6-propan-2-yl-4-azaspiro[2.4]heptan-5-one](/img/structure/B13386412.png)
![(5-Bromo-2-chlorophenyl)-[4-(oxolan-3-yloxy)phenyl]methanone](/img/structure/B13386429.png)
